Bisobrin lactate

Description

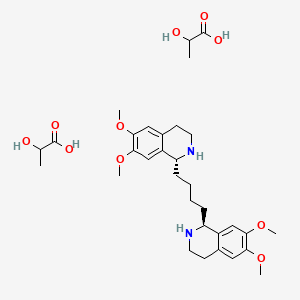

It belongs to the class of benzamide derivatives and is structurally characterized by a lactate moiety conjugated to a bisobrin core. Early preclinical studies suggest its role in modulating platelet aggregation and vascular tone, though clinical data remain sparse .

Properties

CAS No. |

24233-80-5 |

|---|---|

Molecular Formula |

C32H48N2O10 |

Molecular Weight |

620.7 g/mol |

IUPAC Name |

(1S)-1-[4-[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]butyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline;2-hydroxypropanoic acid |

InChI |

InChI=1S/C26H36N2O4.2C3H6O3/c1-29-23-13-17-9-11-27-21(19(17)15-25(23)31-3)7-5-6-8-22-20-16-26(32-4)24(30-2)14-18(20)10-12-28-22;2*1-2(4)3(5)6/h13-16,21-22,27-28H,5-12H2,1-4H3;2*2,4H,1H3,(H,5,6)/t21-,22+;; |

InChI Key |

IDVAETAVFSWBDA-WANFXGKWSA-N |

Isomeric SMILES |

CC(C(=O)O)O.CC(C(=O)O)O.COC1=C(C=C2[C@H](NCCC2=C1)CCCC[C@H]3C4=CC(=C(C=C4CCN3)OC)OC)OC |

Canonical SMILES |

CC(C(=O)O)O.CC(C(=O)O)O.COC1=C(C=C2C(NCCC2=C1)CCCCC3C4=CC(=C(C=C4CCN3)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

The preparation of bisobrin lactate involves several synthetic routes and reaction conditions. One common method includes the esterification of bisobrin with lactic acid under controlled conditions. The process typically involves:

Esterification: Bisobrin is reacted with lactic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Purification: The resulting this compound is purified through recrystallization or chromatography techniques to achieve high purity.

Industrial production methods may involve large-scale esterification processes, followed by purification steps to ensure the compound meets pharmaceutical-grade standards .

Chemical Reactions Analysis

Bisobrin lactate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding lactone derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of bisobrin alcohol derivatives.

Scientific Research Applications

Bisobrin lactate has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of bisobrin lactate involves its interaction with the thrombolytic system. It promotes thrombolysis by enhancing the activity of plasminogen activators, leading to the conversion of plasminogen to plasmin, which subsequently breaks down fibrin clots. This process helps in the dissolution of blood clots and prevents the formation of new clots . Additionally, this compound may modulate inflammatory responses by influencing lactate metabolism and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Bisobrin lactate shares structural similarities with other benzamide derivatives, such as 2-aminobenzamide and procainamide. Key differences include:

- Lactate vs. Amine Groups: The lactate moiety in this compound enhances solubility compared to the amine-terminated 2-aminobenzamide .

- Pharmacokinetics : Procainamide, a related antiarrhythmic agent, exhibits shorter plasma half-life (~3 hours) compared to this compound’s hypothesized ~6-hour half-life (based on rodent models) .

Functional Analogues

- Clopidogrel: Both compounds target platelet aggregation, but Clopidogrel (a thienopyridine) irreversibly inhibits P2Y12 receptors, whereas this compound’s mechanism remains understudied.

- Milrinone: A phosphodiesterase-3 inhibitor used in heart failure. Unlike this compound, Milrinone increases cAMP levels, leading to vasodilation and inotropic effects.

Research Limitations

- Lack of Clinical Data: No human trials for this compound are documented in the provided evidence.

Q & A

Basic Research Questions

Q. What experimental designs are recommended to assess the pharmacological efficacy of Bisobrin lactate in ischemia-reperfusion injury models?

- Methodological Answer : Utilize controlled in vivo models (e.g., rodent ischemia-reperfusion) with standardized dosing regimens. Measure lactate levels in blood or tissue via enzymatic assays or high-performance liquid chromatography (HPLC) at baseline and post-intervention intervals (e.g., 6, 12, 24 hours). Incorporate physiological markers (e.g., APACHE II scores) to correlate lactate dynamics with clinical outcomes . Include sham-operated controls and blinded assessments to minimize bias.

Q. How can researchers ensure accurate quantification of this compound in biological samples?

- Methodological Answer : Optimize sample preparation protocols (e.g., protein precipitation, centrifugation) to reduce matrix interference. Validate analytical methods (e.g., LC-MS/MS) for specificity, sensitivity, and linearity. Cross-validate results with enzymatic assays (e.g., lactate dehydrogenase-based tests) to confirm consistency . Report recovery rates and limit of detection (LOD) in peer-reviewed formats.

Q. What statistical approaches are appropriate for analyzing correlations between this compound levels and disease severity?

- Methodological Answer : Apply Pearson or Spearman correlation coefficients to assess linear/non-linear relationships between lactate concentrations and clinical scores (e.g., APACHE II). Use multivariate regression to adjust for confounders (e.g., age, comorbidities). For longitudinal data, mixed-effects models can account for repeated measures .

Advanced Research Questions

Q. How can contradictory findings in this compound pharmacokinetics across studies be resolved?

- Methodological Answer : Conduct systematic reviews with meta-analyses to aggregate data from heterogeneous cohorts (e.g., differing dosages, populations). Use Monte Carlo simulations to model variability in absorption/distribution and identify outliers . Validate hypotheses through controlled crossover studies with standardized protocols.

Q. What mechanisms underlie the dual role of lactate in Bisobrin’s therapeutic effects and potential toxicity?

- Methodological Answer : Employ transcriptomic/proteomic profiling (e.g., RNA-seq, mass spectrometry) to map pathways influenced by this compound, such as glycolysis or oxidative stress. Use in vitro models (e.g., cancer cell lines) to isolate dose-dependent effects on lactate dehydrogenase (LDH) isoforms (e.g., LDH-A vs. LDH-B) . Pair with mitochondrial respiration assays to assess metabolic shifts.

Q. How can multi-omics approaches enhance understanding of this compound’s impact on cellular metabolism?

- Methodological Answer : Integrate metabolomics (e.g., NMR-based lactate tracking) with proteomics (e.g., SILAC labeling) to identify cross-talk between metabolic enzymes and signaling networks. Validate findings using CRISPR-Cas9 knockouts of key targets (e.g., monocarboxylate transporters) in disease-relevant cell models .

Q. What strategies are effective for distinguishing this compound’s direct effects from confounding variables in sepsis models?

- Methodological Answer : Implement factorial experimental designs to isolate Bisobrin’s impact from systemic factors (e.g., fluid resuscitation). Use microdialysis in target tissues (e.g., liver, brain) to measure local lactate fluctuations. Apply machine learning to disentangle covariate effects from treatment outcomes .

Methodological Frameworks

- PICOT Framework : Structure research questions around Population (e.g., septic shock patients), Intervention (this compound dosage), Comparison (placebo/standard care), Outcome (28-day mortality), and Time (e.g., 48-hour lactate clearance) .

- Data Validation : Cross-reference findings with public databases (e.g., Web of Science, MEDLINE) to ensure reproducibility. Avoid reliance on non-peer-reviewed sources (e.g., Benchchem) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.